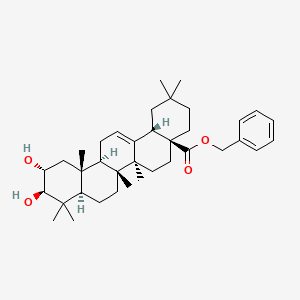

Benzyl Maslinate

Description

Benzyl Maslinate (CAS: 464876-77-5) is a benzyl ester derivative of maslinic acid, a pentacyclic triterpenoid naturally occurring in olive oil and other plant sources. The compound has garnered attention for its high binding affinity to enzymes such as glycogen phosphorylase, particularly in complexes 2QN1 and 2QN2, where it interacts with allosteric sites to modulate enzymatic activity . This property positions this compound as a promising candidate for enzyme inhibition studies, particularly in metabolic and entomological research.

Properties

Molecular Formula |

C37H54O4 |

|---|---|

Molecular Weight |

562.8 g/mol |

IUPAC Name |

benzyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C37H54O4/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26-30,38-39H,14-23H2,1-7H3/t26-,27+,28-,29+,30-,34-,35+,36+,37-/m0/s1 |

InChI Key |

VCQDNEMHUASJMM-IOSPBWAASA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Maslinate can be synthesized through the esterification of maslinic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl Maslinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzyl maslinic acid.

Reduction: Reduction of this compound can yield benzyl alcohol and maslinic acid.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzyl maslinic acid.

Reduction: Benzyl alcohol and maslinic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl Maslinate has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.

Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Benzyl Maslinate involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Research Findings

Binding Affinity and Enzyme Interaction

- This compound vs. Asiatoate/Ursolate: Both this compound and asiatoate exhibit high binding affinity to glycogen phosphorylase due to their triterpenoid structures, which align with the enzyme's allosteric site. Ursolate (the deprotonated form of ursolic acid) shows moderate affinity, likely due to fewer optimal interactions with nonpolar residues .

- Taraxerol : Despite lacking an ester group, taraxerol demonstrates exceptional affinity, suggesting that pentacyclic triterpene frameworks alone may suffice for strong enzyme inhibition .

- Synthetic Analogues (W1807, Novo4j): These compounds, characterized by polar functional groups (e.g., nitrobenzoylamino in Novo4j), exhibit lower affinity. This aligns with the hypothesis that nonpolar interactions dominate at the allosteric site .

Structural Determinants of Activity

- Triterpenoid Backbone: The pentacyclic structure of maslinic/ursolic acid derivatives is critical for binding. Modifications such as esterification (e.g., benzyl in this compound) enhance lipophilicity and steric compatibility with the enzyme’s hydrophobic pockets .

- Benzyl Group: While Benzyl Nicotinate shares the benzyl moiety, its nicotinic acid backbone lacks the triterpenoid scaffold, rendering it ineffective in glycogen phosphorylase inhibition .

Q & A

Q. What are the recommended methods for synthesizing Benzyl Maslinate in a laboratory setting?

To synthesize benzyl ester derivatives like this compound, enzymatic catalysis is a robust approach. For instance, immobilized lipases or esterases can be used to catalyze the reaction between maslinic acid and benzyl alcohol under controlled solvent-free or low-solvent conditions. Reaction variables such as temperature (optimized between 40–60°C), enzyme loading (5–10% w/w), and molar ratio of substrates (1:1 to 1:3 acid:alcohol) should be systematically tested. Kinetic modeling (e.g., ping-pong bi-bi mechanism) can predict conversion rates and guide parameter optimization .

Q. How can researchers ensure the purity of this compound following synthesis?

Post-synthesis purification involves chromatography (e.g., silica gel column with hexane/ethyl acetate gradients) coupled with HPLC analysis (C18 column, UV detection at 210–254 nm). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR peaks for benzyl protons at δ 7.3–7.5 ppm and ester carbonyl at δ 170–175 ppm in ¹³C-NMR). Mass spectrometry (ESI-MS or GC-MS) should confirm molecular ion peaks and absence of impurities. Reference standards (e.g., CAS-registered compounds in ) are critical for calibration .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- FT-IR : Identify ester carbonyl stretching (∼1740 cm⁻¹) and aromatic C-H bending (∼700 cm⁻¹).

- NMR : ¹H/¹³C-NMR for proton environment and carbon skeleton analysis. DEPT-135 can distinguish CH₂ and CH₃ groups in the maslinic acid moiety.

- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural data.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ ion accuracy within 5 ppm). Cross-reference spectral libraries like NIST Chemistry WebBook .

Advanced Research Questions

Q. How should researchers design experiments to optimize the yield of this compound under varying catalytic conditions?

Adopt a factorial design (e.g., Response Surface Methodology) to evaluate interactions between variables:

- Independent variables : Catalyst type (e.g., Novozym 435 vs. free lipase), solvent polarity (log P values), and substrate molar ratio.

- Dependent variables : Conversion rate (measured via GC or HPLC) and enantiomeric excess (if applicable).

- Validation : Replicate trials (n ≥ 3) to assess reproducibility. Use ANOVA to identify significant factors (p < 0.05). For enzyme stability, conduct time-course studies to monitor activity decay .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Data triangulation : Compare computational (e.g., DFT calculations for reaction pathways) with experimental kinetics. Discrepancies in activation energy may arise from solvent effects not modeled in simulations.

- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±2% for GC peak areas) and computational approximations (e.g., basis set limitations).

- Literature benchmarking : Contrast results with analogous benzyl esters (e.g., benzyl acetate in ). Highlight deviations due to steric effects from the maslinic acid structure .

Q. What advanced computational models can predict the physicochemical properties of this compound, and how should they be validated experimentally?

- Molecular dynamics (MD) simulations : Predict solubility parameters and partition coefficients (log P) in lipid membranes.

- Quantum mechanics (QM) : Calculate ionization potentials (e.g., 7.2–7.6 eV for benzyl radicals in ) and electron affinities.

- Validation : Compare predicted log P with experimental shake-flask method (octanol/water partitioning). Use differential scanning calorimetry (DSC) to validate thermal stability predictions .

Methodological Best Practices

- Data integrity : Maintain lab notebooks with raw data, instrument parameters, and statistical analyses (mean ± SD) per .

- Reproducibility : Publish detailed experimental protocols, including failure cases (e.g., ineffective catalysts), in supplementary materials as per .

- Ethical reporting : Disclose conflicts of interest and funding sources, aligning with ’s guidelines for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.